molecular formula C10H10Cl2F3N B1458539 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride CAS No. 1790156-23-8

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B1458539
CAS No.: 1790156-23-8
M. Wt: 272.09 g/mol
InChI Key: RTUAYNMUQIIEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H9ClF3N·HCl. It is known for its unique structural features, including a cyclopropane ring and a trifluoromethyl group, which contribute to its distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)benzaldehyde.

    Cyclopropanation: The aldehyde undergoes cyclopropanation using a suitable reagent such as diazomethane or a similar cyclopropanating agent to form the cyclopropane ring.

    Amination: The resulting cyclopropane derivative is then subjected to amination, introducing the amine group.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the cyclopropane ring, chloro, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N.ClH/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9;/h1-2,5H,3-4,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUAYNMUQIIEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Reactant of Route 6
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.